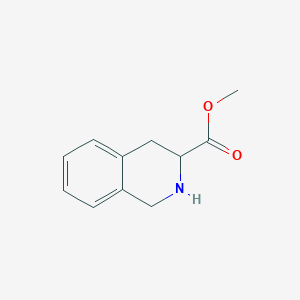

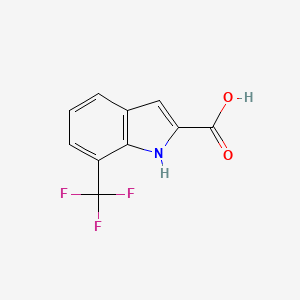

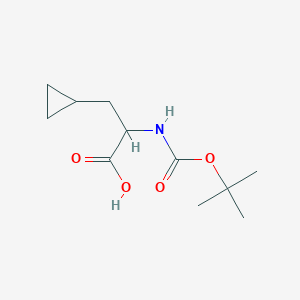

![molecular formula C17H16N2O B1309382 2-(2,5-二甲基苯基)-8-甲基咪唑并[1,2-a]吡啶-3-甲醛 CAS No. 881040-56-8](/img/structure/B1309382.png)

2-(2,5-二甲基苯基)-8-甲基咪唑并[1,2-a]吡啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethylphenyl group and the methyl group on the imidazole ring may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One such method involves the reaction of 2-aminopyridines with aldehydes, as described in the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines using calcium carbide as an alkyne source . Another approach is the multi-step reaction starting from 2-aminopyridine to yield compounds like 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde . Although the specific synthesis of "2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the fusion of an imidazole ring with a pyridine ring. The crystal and molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, shows coordination through nitrogen atoms and the formation of fused ring systems . The molecular dynamics simulation results for similar compounds indicate that adsorption can occur through oxygen and nitrogen atoms as well as pi-electrons in the imidazo-pyrimidine structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, they can react with different aryl ketones in the presence of a base to yield propenones, which can further cyclize to form pyrimidinones or pyrimidinthiones . The condensation of acylpyridines with amines can lead to the formation of complex pyrido[1,2-a]pyrido[1',2':3,4]imidazo[2,1-c]pyrazinium salts . These reactions demonstrate the reactivity of the imidazo[1,2-a]pyridine core and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring, such as methyl or phenyl groups, can affect the compound's solubility, melting point, and stability. The corrosion inhibition effect of similar compounds on carbon steel in acidic solutions suggests that these compounds can interact with metal surfaces, which is attributed to their adsorption behavior . The luminescence sensing capabilities of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate indicate that these compounds can be used in sensing applications .

科学研究应用

合成方法和化学性质

该化合物 2-(2,5-二甲基苯基)-8-甲基咪唑并[1,2-a]吡啶-3-甲醛,虽然在提供的研究中没有直接提及,但作为各种杂环化合物的合成中的关键中间体或结构基序。例如,5-取代的 3-[5-(2,5-二甲基苯基)-1,2-恶唑-3-基]-1,2,4-恶二唑的合成涉及从类似结构框架开始的反应,展示了此类化合物杂环化学中的多功能性 (Potkin, Petkevich, & Kurman, 2009)。此外,通过相关咪唑并[1,2-a]吡啶-3-甲醛的缩合开发荧光分子转子(FMR),突出了该化合物在创造具有显着光学性质的材料中的潜力 (Jadhav & Sekar, 2017)。

生物学应用

虽然在搜索中没有找到 2-(2,5-二甲基苯基)-8-甲基咪唑并[1,2-a]吡啶-3-甲醛的直接生物学应用,但已经探索了类似化合物的生物活性。例如,相关咪唑并[1,2-a]吡啶-3-甲醛的氧嘧啶和硫嘧啶的合成和生物学研究证明了这些化合物在药物化学中的潜力,特别是它们的抗菌特性 (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009)。

材料科学和传感应用

基于 2-氯咪唑并[1,2-a]吡啶-3-甲醛研究荧光分子转子的新型低分子量苯乙烯染料,例证了相关化合物在材料科学中的应用。这些化合物表现出粘度传感特性,使其可用于传感器和造影剂的开发 (Jadhav & Sekar, 2017)。此外,基于二甲基苯基咪唑二羧酸酯衍生物的镧系金属有机骨架(MOF)证明了咪唑衍生物在发光传感中的效用,在化学传感技术中具有潜力 (Shi, Zhong, Guo, & Li, 2015)。

未来方向

属性

IUPAC Name |

2-(2,5-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-6-7-12(2)14(9-11)16-15(10-20)19-8-4-5-13(3)17(19)18-16/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMWJKVVLDPHFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(N3C=CC=C(C3=N2)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

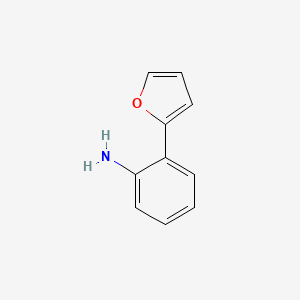

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

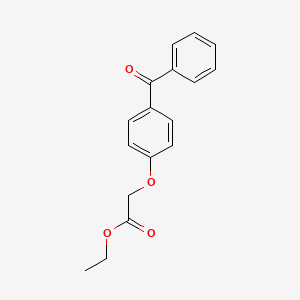

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

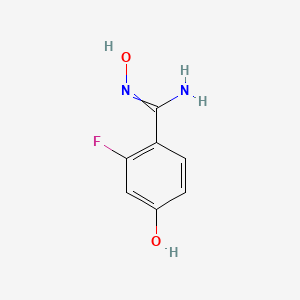

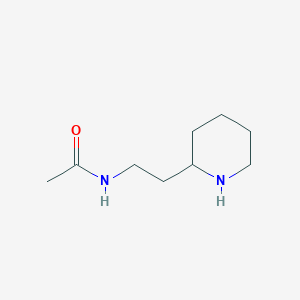

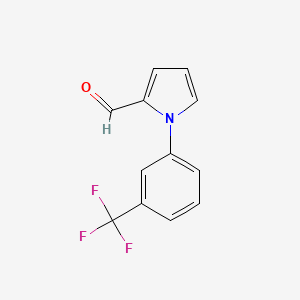

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)